6-Methoxy-2-naphthonitrile
Overview
Description
6-Methoxy-2-naphthonitrile is an organic compound with the molecular formula C12H9NO. It is also known as 2-cyano-6-methoxynaphthalene. This compound is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a nitrile group at the 2-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
6-Methoxy-2-naphthonitrile, also known as 2-Cyano-6-methoxynaphthalene , is an organic compound used in the synthesis of various chemical structures .
Mode of Action
It is known to be used in the synthesis of 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes , suggesting it may undergo reactions with other compounds to form new structures.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxy-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methoxy-2-naphthol with cyanogen bromide in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6-Methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: 6-Methoxy-2-naphthylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-naphthonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
- 2-Cyano-6-methoxynaphthalene
- 6-Methoxy-2-cyanonaphthalene
- 6-Methoxy-2-naphthalenecarbonitrile
Comparison: 6-Methoxy-2-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its methoxy group at the 6-position and nitrile group at the 2-position make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
6-methoxynaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEFYGCKCMJSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325130 | |
Record name | 6-Methoxy-2-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67886-70-8 | |
Record name | 67886-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxynaphthalene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 6-methoxy-2-naphthonitrile interact with 2-chloroacrylonitrile under light exposure, and what is the significance of this reaction?
A1: When exposed to light, this compound undergoes a [2+2] photocycloaddition reaction with 2-chloroacrylonitrile. [, ] This reaction results in the formation of cyclobutane adducts, specifically two isomers designated as 1a and 1b. [] The structure of isomer 1a has been definitively confirmed using X-ray crystallography. [] This reaction is significant because it exemplifies a photochemical pathway for the synthesis of complex cyclic structures from simpler starting materials.
Q2: What makes 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl a suitable molecule for constructing cyclophane hosts, and how does this compound interact with such hosts?
A2: 2,2′,7,7′-Tetrahydroxy-1,1′-binaphthyl possesses a chiral structure with distinct major and minor grooves. [] This characteristic makes it an attractive scaffold for building chiral cyclophane hosts, molecules capable of selectively binding to guest molecules. Notably, the major groove of these binaphthyl derivatives can be modified to create apolar binding sites. [] Studies have demonstrated that cyclophane hosts derived from 2,2′,7,7′-tetrahydroxy-1,1′-binaphthyl effectively bind this compound in aqueous methanol solutions. [] This binding interaction highlights the potential of these host molecules for studying molecular recognition and designing systems with specific inclusion properties.
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